molecular formula C11H10BrN B1344828 1-(2-Bromophenyl)cyclobutanecarbonitrile CAS No. 28049-62-9

1-(2-Bromophenyl)cyclobutanecarbonitrile

Cat. No.: B1344828
CAS No.: 28049-62-9
M. Wt: 236.11 g/mol
InChI Key: WQNBUMDTSAQSMG-UHFFFAOYSA-N
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Description

1-(2-Bromophenyl)cyclobutanecarbonitrile is an organic compound with the molecular formula C11H10BrN. It is characterized by a bromophenyl group attached to a cyclobutanecarbonitrile moiety.

Scientific Research Applications

1-(2-Bromophenyl)cyclobutanecarbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules through coupling reactions.

    Biology: The compound can be used in the synthesis of biologically active molecules, potentially serving as a precursor for pharmaceuticals.

    Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.

    Industry: It can be utilized in the production of specialty chemicals and materials.

Preparation Methods

The synthesis of 1-(2-Bromophenyl)cyclobutanecarbonitrile typically involves the reaction of 2-bromobenzyl cyanide with cyclobutanone under basic conditions. One common method includes the use of potassium hydroxide (KOH) in ethylene glycol as the reaction medium. The reaction mixture is refluxed for several hours to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(2-Bromophenyl)cyclobutanecarbonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents employed.

Mechanism of Action

The mechanism of action of 1-(2-Bromophenyl)cyclobutanecarbonitrile involves its interaction with various molecular targets, depending on the specific application. In coupling reactions, for example, the bromine atom undergoes oxidative addition to a palladium catalyst, followed by transmetalation with a boron reagent, and finally reductive elimination to form the desired product . The pathways involved are highly dependent on the reaction conditions and the nature of the reagents used.

Comparison with Similar Compounds

1-(2-Bromophenyl)cyclobutanecarbonitrile can be compared with other similar compounds, such as:

These compounds share a similar cyclobutanecarbonitrile core but differ in the substituents attached to the phenyl ring

Properties

IUPAC Name

1-(2-bromophenyl)cyclobutane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN/c12-10-5-2-1-4-9(10)11(8-13)6-3-7-11/h1-2,4-5H,3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQNBUMDTSAQSMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C#N)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00632643
Record name 1-(2-Bromophenyl)cyclobutane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00632643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28049-62-9
Record name 1-(2-Bromophenyl)cyclobutanecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28049-62-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Bromophenyl)cyclobutane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00632643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

NaH (80% dispersion in mineral oil, 127 mmol) was washed several times with n-pentane and suspended in DMF (50 mL). A mixture of 2-bromophenylacetonitrile (51 mmol) and 1,3-dibromopropane (51 mmol) in DMF (50 mL) was added dropwise to the ice-cold mixture. The reaction mixture was stirred at room temperature for 3 h. Excess hydride was then decomposed by the cautious addition of H2O. Extraction with toluene, drying of the organic layer (MgSO4) and evaporation of the solvent afforded 1-(2-bromophenyl)-cyclobutanecarbonitrile that was refluxed with KOH (210 mmol) in ethyleneglycol (50 mL) for 4 h. The resulting solution was then allowed to cool to room temperature, toluene and H2O were added and the layers were separated. The aqueous layer was acidified and extracted with EtOAc. The organic layer was dried (MgSO4) and concentrated to provide the desired product. The yield was 8.5 g (65%); 1H NMR (CDCl3) δ 1.80-1.93 (m, 1H), 2.20-2.40 (m, 1H), 2.54-2.65 (m, 2H), 2.86-2.96 (m, 2H), 7.07-7.15 (m, 1H), 7.29-7.37 (m, 2H), 7.53 (d, 1H)
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